Fmoc (Fluorenylmethoxycarbonyl protecting group): This group is commonly used in peptide synthesis to temporarily protect the amino group of an amino acid during chain assembly. It can be selectively removed under mild conditions to allow for peptide bond formation.
9-Anthryl moiety: This group attached to the side chain introduces bulky aromatic functionality and fluorescence properties.
These features make Fmoc-3-(9-anthryl)-L-alanine a valuable tool in several scientific research applications:
Peptide Synthesis and Labeling:
Fmoc-3-(9-anthryl)-L-alanine can be incorporated into peptides using standard solid-phase peptide synthesis techniques.
The anthryl group allows for the fluorescent labeling of the peptide, enabling its detection and monitoring in various assays.
Protein-Protein Interactions:
The bulky anthryl group can be used to probe protein-protein interactions by affecting the binding affinity or introducing steric hindrance.
The fluorescence of the anthryl moiety can also be used to monitor conformational changes in proteins upon interaction.
Studies of Enzyme Activity:
Fmoc-3-(9-anthryl)-L-alanine can be used as a substrate or inhibitor for enzymes to investigate their activity and selectivity.
The anthryl group's fluorescence can report on changes in the local environment around the enzymatic active site.
Self-assembling Nanostructures:
The combination of the hydrophobic anthryl group and the hydrophilic peptide chain can lead to the formation of self-assembling nanostructures.
These nanostructures have potential applications in drug delivery, biosensing, and tissue engineering.
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